N-benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

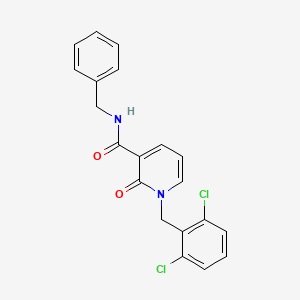

N-Benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 338754-60-2) is a synthetic small molecule with the molecular formula C₂₀H₁₆Cl₂N₂O₂ and a molecular weight of 387.3 g/mol . Structurally, it features a pyridinecarboxamide core substituted with a benzyl group and a 2,6-dichlorobenzyl moiety. This compound is characterized by high lipophilicity due to its aromatic substituents, which aligns with trends observed in other dichlorobenzyl-containing derivatives .

Properties

IUPAC Name |

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2/c21-17-9-4-10-18(22)16(17)13-24-11-5-8-15(20(24)26)19(25)23-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEXHXBFKSPHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Molecular Formula : C20H16Cl2N2O2

Molecular Weight : 387.26 g/mol

CAS Number : 338754-60-2

The compound features a pyridinecarboxamide core, characterized by the presence of a benzyl group and a dichlorobenzyl substituent. The molecular structure is significant for its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Pyridinecarboxamides have shown effectiveness against various pathogens.

- Anticancer Activity : Certain derivatives demonstrate cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential MAO and ChE inhibition |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that the compound could act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which is crucial for treating neurodegenerative disorders.

Case Studies and Research Findings

- Anticancer Studies : Research has shown that derivatives of pyridinecarboxamide can induce apoptosis in various cancer cell lines. For instance, one study found that similar compounds exhibited significant cytotoxicity against human breast cancer cells, suggesting a potential pathway for therapeutic development .

- Enzyme Inhibition : A study focusing on the inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) indicated that this compound could serve as a lead compound for drugs aimed at treating depression and Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the pyridine framework.

- Introduction of Benzyl Groups : Employing nucleophilic substitution reactions to attach the benzyl moieties.

- Carbonyl Group Formation : This step is crucial for establishing the oxo group characteristic of the compound.

Scientific Research Applications

N-benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that is being explored for its potential in various scientific research applications. Research indicates that it is relevant in medicinal chemistry as a lead compound for drug development and materials science for developing new materials with specific properties.

Neurodegenerative Disorders

- Inhibitor of Monoamine Oxidase (MAO) and Cholinesterase (ChE) this compound derivatives are studied for their potential as inhibitors of Monoamine Oxidase (MAO) and Cholinesterase (ChE). A series of synthesized (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their inhibitory activity against MAO-A, MAO-B, Acetylcholine Esterase (AChE), and Butyrylcholine Esterase (BChE). Four compounds displayed good inhibitory activity against both MAO-A and MAO-B, and two showed selective inhibitory activity against MAO-A, with IC50 values of 1.38 and 2.48 µM, which could lead to the design of MAO and ChE inhibitors for treating depression and neurodegenerative disorders.

Biological Activities

- Antimicrobial and Anticancer Properties Studies on similar compounds have shown that pyridinecarboxamides have significant biological activities, including antimicrobial and anticancer properties. Derivatives of pyridinecarboxamide have demonstrated activity against various cancer cell lines, suggesting potential therapeutic applications.

Drug Development

- Lead Compound this compound can potentially interact with biological targets effectively due to its structural features, making it a candidate for pharmacological studies. Interaction studies could focus on its binding affinities to biological targets such as enzymes or receptors involved in disease processes, and molecular docking studies could provide insights into its mechanism of action and help identify potential therapeutic uses.

Material Science

- New Materials Development The compound's unique structure could be useful in material science for developing new materials with specific properties.

Structural Features and Spectroscopic Analysis

This compound features a pyridinecarboxamide core with a benzyl group and a dichlorobenzyl substituent. It can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to elucidate its molecular structure and confirm its purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,6-dichlorobenzyl group is a recurring motif in bioactive and synthetic compounds. Below, N-benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is compared with three classes of analogs:

Dichlorobenzyl Esters of Folates

Leucovorin di-(2,6-dichlorobenzyl) ester and folic acid di-(2,6-dichlorobenzyl) ester (Fig. 1a) are folate derivatives synthesized via reactions with 2,6-dichlorobenzyl bromide. Key distinctions include:

- Reactivity : The 2,6-dichlorobenzyl group exhibits faster esterification kinetics compared to benzyl chloride, attributed to the electron-withdrawing effect of chlorine atoms enhancing electrophilicity .

- Lipophilicity : Dichlorobenzyl esters display significantly higher solubility in organic solvents (e.g., DMSO) than their parent compounds, a trait shared with This compound .

- Stability : Unlike benzyl chloride, 2,6-dichlorobenzyl bromide minimizes alkylation side reactions in folate ester synthesis, suggesting superior selectivity .

*Inferred from esterification studies; direct reactivity data unavailable.

Dichlorobenzyl-Substituted Amino Acids

(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (Fig. 1b) is a collagenase inhibitor with structural parallels to the dichlorobenzyl moiety in the target compound. Key findings:

- Biological Activity : The 2,6-dichlorobenzyl substitution yields a Gibbs free energy of –6.5 kcal/mol during collagenase binding, marginally lower than the 2,4-dichloro analog (–6.4 kcal/mol) .

- Binding Interactions : The 2,6-dichlorobenzyl group forms a hydrogen bond (1.961 Å) with Gln215 and a π–π interaction (4.249 Å) with Tyr201 in collagenase, suggesting that chlorine positioning fine-tunes molecular interactions .

General Dichlorobenzyl Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

- Methodology : A common approach involves coupling 2-chloronicotinic acid derivatives with 2,6-dichlorobenzyl bromide. For example, refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid yields structurally similar pyridinecarboxamides. Purification via slow evaporation from methanol produces crystalline products suitable for structural analysis .

Q. How can spectroscopic techniques characterize the compound’s purity and structure?

- Methodology : Use and NMR to confirm the presence of key functional groups. For instance, the benzyl group in related compounds shows aromatic proton signals at δ 7.27–7.40 ppm, while the pyridinone ring’s H-5 proton appears as a triplet at δ 6.76 ppm. The carbonyl group (C=O) resonates near δ 164–165 ppm in NMR .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Use local exhaust ventilation, anti-static equipment, and PPE (gloves, safety goggles) to minimize exposure to airborne particles. Avoid contact with oxidizing agents, and store the compound in a sealed container under inert gas to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of dichlorobenzyl substitutions in pyridinecarboxamides?

- Methodology : The reactivity of 2,6-dichlorobenzyl bromide is higher than benzyl chloride, enabling faster esterification with reduced side reactions (e.g., alkylation of heterocyclic moieties). Sodium carbonate as a base in DMSO at room temperature optimizes yields for lipophilic esters, as shown in leucovorin di-(2,6-dichlorobenzyl) ester synthesis .

Q. What structural features explain the compound’s potential bioactivity in enzyme inhibition studies?

- Methodology : Docking analyses reveal that the 2,6-dichlorobenzyl group enhances binding to collagenase’s activator domain (e.g., Gln215 and Tyr201 residues) via hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.12–4.25 Å). Substitution at the 2,6-position lowers Gibbs free energy (−6.5 kcal/mol), correlating with lower IC values (1.31 mM) compared to 2,4-dichloro analogs .

Q. How can crystallographic data resolve tautomeric ambiguities in pyridinecarboxamide derivatives?

- Methodology : Single-crystal X-ray diffraction confirms the keto-amine tautomer (lactam form) over the hydroxy-pyridine tautomer. Planar conformations (dihedral angle <9° between aromatic rings) and hydrogen-bonded dimers (N–H⋯O interactions) stabilize the structure, as observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Q. What strategies mitigate data contradictions in solubility and lipophilicity measurements?

- Methodology : Use standardized solvent systems (e.g., DMSO for stock solutions) and dynamic light scattering to assess aggregation. For lipophilic esters like di(2,6-dichlorobenzyl) derivatives, logP calculations via HPLC retention times align with experimental solubility in organic solvents (e.g., chloroform, ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.